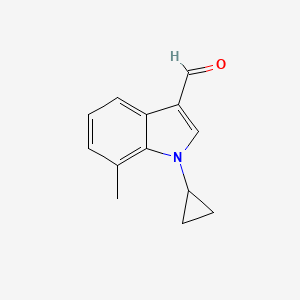

1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde

Description

1-Cyclopropyl-7-methyl-1H-indole-3-carbaldehyde is an indole derivative featuring a cyclopropyl group at position 1, a methyl group at position 7, and an aldehyde functional group at position 3. Indole scaffolds are widely studied due to their presence in bioactive molecules, pharmaceuticals, and natural products. The aldehyde at position 3 serves as a reactive site for further chemical modifications, such as condensation or nucleophilic addition reactions. This compound’s structural uniqueness makes it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-cyclopropyl-7-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-9-3-2-4-12-10(8-15)7-14(13(9)12)11-5-6-11/h2-4,7-8,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXRYBJOHDRHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2C3CC3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901233378 | |

| Record name | 1-Cyclopropyl-7-methyl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350760-52-9 | |

| Record name | 1-Cyclopropyl-7-methyl-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-7-methyl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .

Chemical Reactions Analysis

Aldehyde Group Transformations

The C3-aldehyde serves as a key reactive site for nucleophilic additions and redox reactions.

Oxidation :

The aldehyde undergoes oxidation to form carboxylic acid derivatives under strong oxidizing conditions:

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic, 80°C | 1-cyclopropyl-7-methyl-1H-indole-3-carboxylic acid |

| CrO₃ | H₂SO₄, acetone | Same as above |

Reduction :

Reduction with borohydrides or catalytic hydrogenation yields primary alcohols:

| Reagent | Conditions | Product |

|---|---|---|

| NaBH₄ | EtOH, RT | 1-cyclopropyl-7-methyl-1H-indol-3-yl-methanol |

| H₂ (1 atm) | Pd/C, MeOH | Same as above |

Condensation :

Forms Schiff bases with primary amines :

Electrophilic Aromatic Substitution

The indole ring undergoes substitution at electron-rich positions (C4/C5), influenced by the cyclopropyl group’s steric effects :

| Reaction Type | Reagent | Position | Product |

|---|---|---|---|

| Bromination | Br₂, FeCl₃ | C5 | 5-bromo-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde |

| Nitration | HNO₃, H₂SO₄ | C4 | 4-nitro derivative |

Mechanistic studies indicate the cyclopropyl group marginally enhances ring electron density via hyperconjugation, favoring electrophile attack at C4/C5 over C2 .

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in radical-mediated and acid-catalyzed reactions :

Radical Cyclization :

Under Bu₃SnH/AIBN conditions, the cyclopropane ring opens to form fused bicyclic structures :

Acid-Catalyzed Ring Opening :

In HCl/EtOH, the cyclopropane ring cleaves to generate allylic chlorides:

Palladium-Catalyzed Cross-Couplings

The aldehyde directs C–H functionalization in Pd-mediated reactions :

| Reaction Type | Reagent | Position | Product |

|---|---|---|---|

| C4-Arylation | Ar-I, Pd(OAc)₂ | C4 | 4-aryl-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde |

| Decarboxylation | Ag₂CO₃, DMF | C2 | 2-aryl indole derivatives |

Key intermediates involve Pd(II) complexes stabilized by the aldehyde’s coordination .

Multi-Component Reactions (MCRs)

The compound participates in efficient one-pot syntheses :

Example :

With malononitrile and ammonium acetate, it forms pyrano[3,4-b]indole derivatives:

Stability Under Thermal Conditions

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, with the cyclopropane ring fragmenting first .

This compound’s reactivity profile positions it as a versatile intermediate for synthesizing bioactive molecules, heterocycles, and materials. Further studies should explore enantioselective modifications and catalytic applications.

Scientific Research Applications

Key Synthetic Pathways

Biological Evaluation

The biological evaluation of 1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde has revealed significant potential in various therapeutic areas. Notably, compounds derived from this structure have demonstrated antibacterial and cytotoxic activities.

Antibacterial Activity

Research has shown that derivatives of indole carbaldehydes exhibit activity against Mycobacterium tuberculosis and other pathogens. For instance, specific compounds derived from similar structures have shown minimum inhibitory concentrations (MIC) as low as 7.80 µg/mL against Candida albicans and Mycobacterium tuberculosis H37Rv .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of synthesized indole derivatives found varying degrees of activity against cancer cell lines. The results indicated that modifications to the indole structure, such as the introduction of cyclopropyl groups, can enhance biological activity .

Case Study 1: Antimycobacterial Activity

A series of studies investigated the efficacy of indole derivatives against Mycobacterium tuberculosis. The synthesized compounds were tested for their ability to inhibit bacterial growth, with some exhibiting potent activity comparable to standard antibiotics. The structural modifications involving 1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde were critical in enhancing the antimicrobial properties.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxicity of various indole derivatives on cancer cell lines. The results indicated that certain modifications led to increased apoptosis in cancer cells, suggesting that compounds like 1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde could serve as lead compounds for further development in cancer therapy.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific molecular targets and pathways depend on the particular biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural Features and Molecular Properties

The table below compares the substituents, molecular formulas, and key functional groups of 1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde with structurally related indole derivatives:

Key Observations :

- Positional Effects : The aldehyde at position 3 in the target compound contrasts with the carboxylic acid at position 2 in 7-chloro-3-methyl-1H-indole-2-carboxylic acid. Substituent position significantly impacts electronic distribution and reactivity.

- Functional Groups : The aldehyde group (CHO) is more electrophilic than carboxylic acid (COOH) or hydroxyl (OH), enabling distinct reaction pathways.

Spectral Data Comparison

13C-NMR Chemical Shifts (δ, ppm):

Notes:

Aldehyde carbonyl carbons typically resonate at δ 190–200.

Methyl groups in aliphatic environments appear at δ 15–23.

Cyclopropyl carbons exhibit characteristic shifts due to ring strain.

Not applicable (carboxylic acid at position 2).

Chlorine’s electronegativity elevates shifts for adjacent carbons.

Research Findings and Implications

- Spectral Differentiation: The aldehyde group’s distinct 13C-NMR shift (~190–200 ppm) allows easy differentiation from carboxylic acid or amino-substituted indoles .

- Synthetic Utility : The target compound’s aldehyde is a versatile intermediate for synthesizing indole-based ligands or pharmaceuticals.

Biological Activity

1-Cyclopropyl-7-methyl-1H-indole-3-carbaldehyde (C₁₃H₁₃NO) is a notable compound within the indole family, recognized for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.

Structure and Synthesis

The compound features a cyclopropyl group and an aldehyde functional group attached to an indole structure, which consists of a fused benzene and pyrrole ring. The unique steric and electronic properties of the cyclopropyl group may influence its biological activity significantly. Various synthetic methods have been developed to produce 1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde, including:

- Tandem acid-catalyzed reactions : These methods achieve high yields (up to 94%) through one-pot synthesis involving indoles and cyclobutanones .

- Reflux conditions : Utilizing different Brønsted acids has been explored to optimize reaction conditions, enhancing yield and purity .

Biological Activities

Indole derivatives, including 1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde, have shown potential in several biological areas:

Anticancer Activity : Research indicates that indole derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds structurally related to 1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde have demonstrated significant antiproliferative effects against cancer cells .

Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Indole derivatives often exhibit broad-spectrum antimicrobial effects due to their ability to disrupt cellular processes in bacteria.

Anti-inflammatory Effects : Studies suggest that indole derivatives can modulate inflammatory pathways, potentially serving as therapeutic agents in inflammatory diseases. The mechanism may involve inhibition of pro-inflammatory cytokines or pathways like NF-kB .

The mechanism of action for 1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde likely involves interaction with specific molecular targets:

- Receptor Binding : Indoles are known to bind with high affinity to various receptors, influencing signaling pathways related to cell growth and apoptosis.

- Enzyme Inhibition : Some studies indicate that indole derivatives can inhibit enzymes involved in critical metabolic pathways, contributing to their anticancer and antimicrobial effects .

Case Studies

Several studies have investigated the biological activity of related compounds:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| 5-Fluoro-Indole Derivative | Anticancer (SNU16) | 77.4 ± 6.2 nM | |

| Indazole Derivative | FGFR1 Inhibition | 30.2 ± 1.9 nM | |

| Indole Derivative | Antimicrobial | Various Pathogens |

These case studies highlight the potential of indole derivatives in therapeutic applications, providing a basis for further exploration of 1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodology :

- Vilsmeier-Haack Reaction : Use DMF and POCl₃ to introduce the aldehyde group at the 3-position of the indole core. Adjust substituents (cyclopropyl and methyl groups) via SN2 alkylation or Friedel-Crafts reactions .

- Optimization : Monitor reaction progress via TLC or HPLC. Optimize temperature (80–110°C) and stoichiometry (e.g., 1.2 equivalents of cyclopropane-derived alkylating agents) to minimize byproducts .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via NMR (¹H/¹³C) and HRMS .

Q. How can the structure of this compound be unambiguously confirmed?

- Analytical Techniques :

- X-ray Crystallography : Resolve crystal structure using SHELX software for precise bond lengths/angles .

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with similar indole-3-carbaldehyde derivatives (e.g., 6-iodo-1H-indole-3-carbaldehyde: δ 9.8 ppm for aldehyde proton) .

- Mass Spectrometry : Validate molecular weight (calculated: 229.28 g/mol) via ESI-HRMS .

Q. What safety protocols are essential when handling this compound?

- Safety Measures :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation .

- Waste Disposal : Neutralize aldehyde groups with sodium bisulfite before disposal .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Approaches :

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cytochrome P450 enzymes or kinases). Focus on the aldehyde group’s electrophilic reactivity and cyclopropyl ring’s steric effects .

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. halogen groups at position 7) with bioactivity data from similar indole derivatives .

Q. What experimental strategies resolve contradictions in reactivity data for indole-3-carbaldehyde derivatives?

- Case Study : If aldehyde oxidation rates vary between studies:

- Controlled Experiments : Compare oxidation under identical conditions (solvent, temperature, catalyst). Use DFT calculations to identify electron-withdrawing/donating effects of substituents .

- Spectroscopic Monitoring : Track aldehyde conversion via FT-IR (C=O stretch at ~1700 cm⁻¹) or UV-Vis .

Q. How does the cyclopropyl group influence the compound’s stability and reactivity?

- Mechanistic Insights :

- Steric Effects : The cyclopropyl group at N1 may hinder nucleophilic attacks at the indole core, reducing unwanted side reactions (e.g., dimerization) .

- Electronic Effects : The strained cyclopropane ring can increase electron density at the indole C2/C3 positions, enhancing electrophilic substitution reactivity .

- Experimental Validation : Compare reaction kinetics with non-cyclopropyl analogs (e.g., 1-methyl-7-methyl-1H-indole-3-carbaldehyde) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Crystallization Issues :

- Low Melting Point : Use slow evaporation in polar solvents (e.g., DMSO/water) or cooling crystallization .

- Polymorphism : Screen multiple solvent systems (e.g., methanol, acetonitrile) and additives (e.g., seed crystals) .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound?

- SAR Framework :

Analog Synthesis : Prepare derivatives with varied substituents (e.g., 7-fluoro, 7-nitro) using methods in .

Bioassays : Test against target enzymes (e.g., CYP450 isoforms) or microbial strains.

Data Analysis : Use multivariate regression to link substituent properties (Hammett σ, logP) to activity .

Q. What spectroscopic techniques differentiate between tautomeric forms of the indole core?

- Tautomer Identification :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.